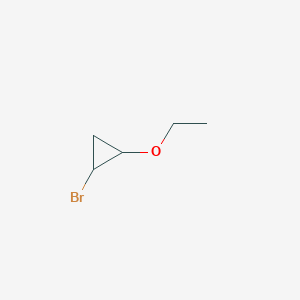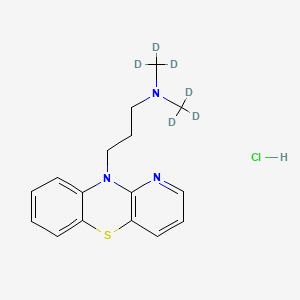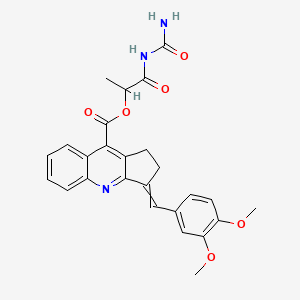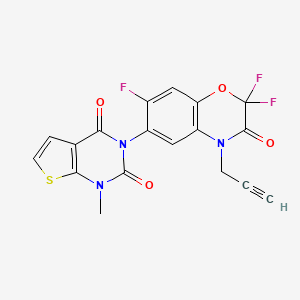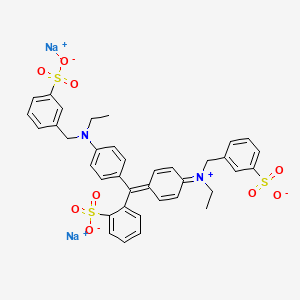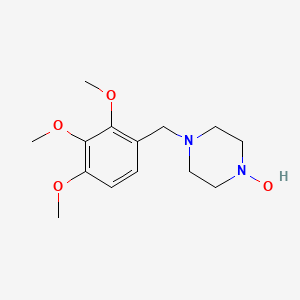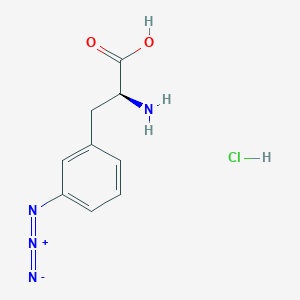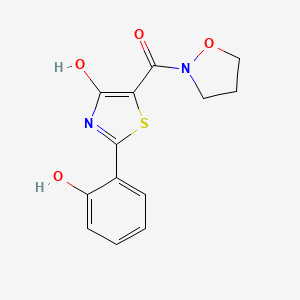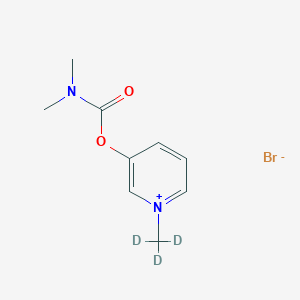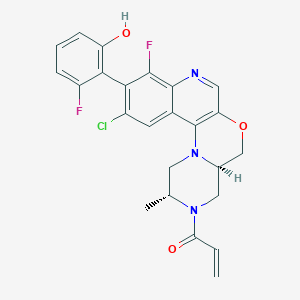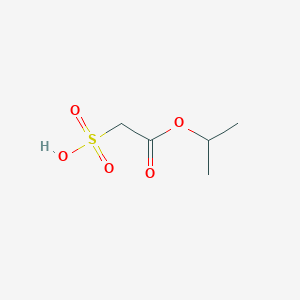
Propan-2-yl 2-sulfoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 2-sulfoacetate, also known as isopropyl 2-sulfoacetate, is an organic compound with the molecular formula C5H10O5S and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of a sulfonate group attached to an acetate moiety, making it a sulfonate ester. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-sulfoacetate can be synthesized through the reaction of isopropyl alcohol with chlorosulfonic acid, followed by neutralization with a base. The reaction typically proceeds as follows:
Reaction with Chlorosulfonic Acid: Isopropyl alcohol is reacted with chlorosulfonic acid to form isopropyl chlorosulfonate.
Neutralization: The isopropyl chlorosulfonate is then neutralized with a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 2-sulfoacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield isopropyl alcohol and sulfoacetic acid.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are often conducted under mild conditions to prevent decomposition of the ester.
Major Products
Hydrolysis: Isopropyl alcohol and sulfoacetic acid.
Substitution: Depending on the nucleophile used, products can include various substituted sulfoacetates.
Applications De Recherche Scientifique
Propan-2-yl 2-sulfoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of propan-2-yl 2-sulfoacetate involves its ability to undergo hydrolysis and substitution reactions. The sulfonate group acts as a good leaving group, facilitating nucleophilic attack and subsequent formation of new products. This property makes it useful in various synthetic and biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl methanesulfonate
- Isopropyl benzenesulfonate
- Isopropyl toluenesulfonate
Comparison
Propan-2-yl 2-sulfoacetate is unique due to the presence of the sulfoacetate moiety, which imparts distinct reactivity compared to other sulfonate esters. Its hydrolysis and substitution reactions are more specific, making it a valuable compound in targeted synthetic applications .
Propriétés
Formule moléculaire |
C5H10O5S |
|---|---|
Poids moléculaire |
182.20 g/mol |
Nom IUPAC |
2-oxo-2-propan-2-yloxyethanesulfonic acid |
InChI |
InChI=1S/C5H10O5S/c1-4(2)10-5(6)3-11(7,8)9/h4H,3H2,1-2H3,(H,7,8,9) |
Clé InChI |
QNSZSPPAUFMYOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


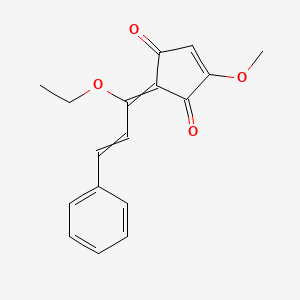
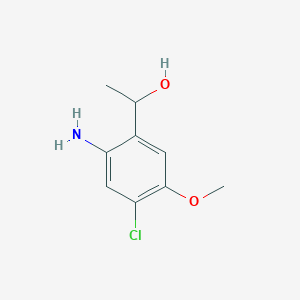
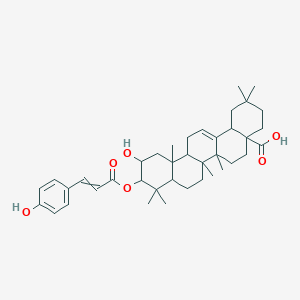
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18,19-trihydroxy-12-[(2R)-1-(4-hydroxycyclohexyl)propan-2-yl]-30-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12429999.png)
